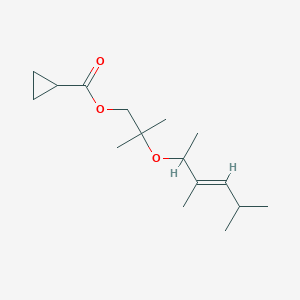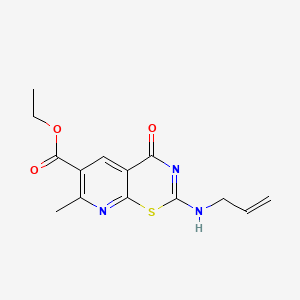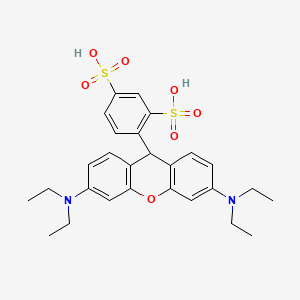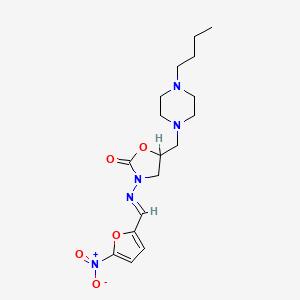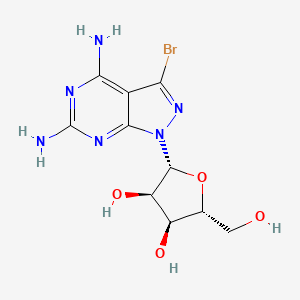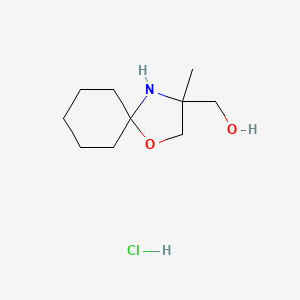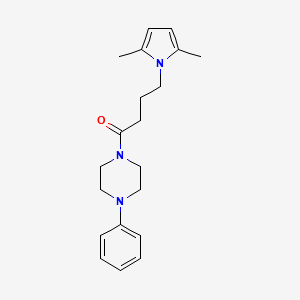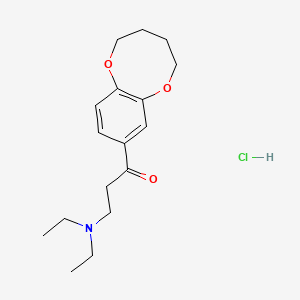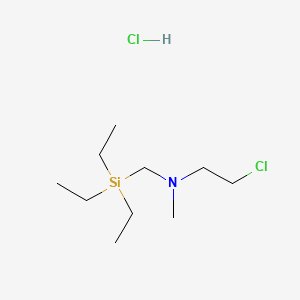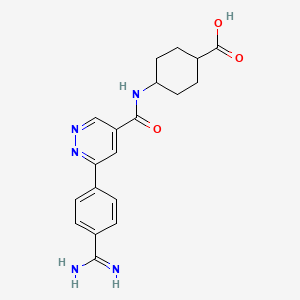
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a pyridazinyl group with an aminoiminomethyl substituent. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or by cyclization of linear hydrocarbons.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the cyclohexane ring.
Attachment of the Pyridazinyl Group: The pyridazinyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexane ring is replaced by the pyridazinyl group.
Addition of the Aminoiminomethyl Substituent: The aminoiminomethyl group can be introduced through a condensation reaction with an appropriate amine and aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridazinyl group can participate in π-π interactions, further influencing the compound’s binding affinity and specificity. These interactions can activate or inhibit various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: A similar compound with a cyclohexane ring and a carboxylic acid group, used as an antifibrinolytic agent.
Cyclohexylcarboxylic Acid: A simpler compound with only a cyclohexane ring and a carboxylic acid group.
Chlorogenic Acid: Contains a cyclohexane ring and is known for its antioxidant properties.
Uniqueness
Cyclohexanecarboxylic acid, 4-(((6-(4-(aminoiminomethyl)phenyl)-4-pyridazinyl)carbonyl)amino)-, trans- is unique due to its complex structure, which allows for diverse chemical reactivity and biological activity
Properties
CAS No. |
150594-92-6 |
|---|---|
Molecular Formula |
C19H21N5O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[6-(4-carbamimidoylphenyl)pyridazine-4-carbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21N5O3/c20-17(21)12-3-1-11(2-4-12)16-9-14(10-22-24-16)18(25)23-15-7-5-13(6-8-15)19(26)27/h1-4,9-10,13,15H,5-8H2,(H3,20,21)(H,23,25)(H,26,27) |
InChI Key |
JKIQGKHMVXIMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CC(=NN=C2)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


